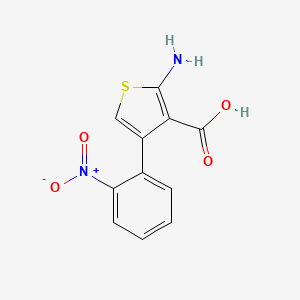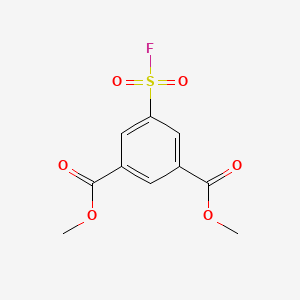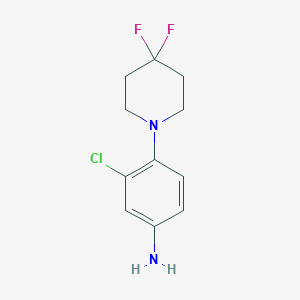![molecular formula C31H25N5O7 B12073708 [5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)
[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate” is a complex organic compound belonging to the class of purine nucleosides. Its chemical structure consists of a purine base (6-benzamidopurin-9-yl) linked to a ribose sugar (oxolan-3-yl) and a benzoate group. Let’s explore its properties and applications.
Méthodes De Préparation
The synthetic routes for this compound involve several steps:
Purine Base Synthesis: The purine base (6-benzamidopurin-9-yl) can be synthesized through various methods, including nucleophilic aromatic substitution or direct amidation of purine precursors.
Ribose Sugar Attachment: The ribose sugar is introduced via glycosylation reactions. For example, the hydroxymethyl group of the purine base reacts with a ribose derivative to form the glycosidic bond.
Benzoate Ester Formation: The final step involves esterification of the ribose hydroxyl group with benzoic acid.
Industrial production methods typically optimize these steps for efficiency and yield.
Analyse Des Réactions Chimiques
Oxidation: The compound may undergo oxidation at the purine ring or the benzoate group.
Reduction: Reduction reactions can modify the ribose sugar or the benzoyl moiety.
Substitution: Nucleophilic substitution reactions may occur at the ribose hydroxyl groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkoxides). Major products depend on reaction conditions and regioselectivity.
Applications De Recherche Scientifique
Chemistry: Used as a reference standard in analytical chemistry and chromatography.
Biology: Investigated for its role in nucleotide metabolism and RNA modification.
Medicine: Potential antiviral properties due to its purine base.
Industry: Employed in pharmaceutical research and drug development.
Mécanisme D'action
- The compound likely interacts with cellular enzymes involved in nucleotide biosynthesis.
- It may affect RNA stability and translation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other purine nucleosides, such as adenosine and guanosine.
Uniqueness: The specific combination of the benzoyl group and the 6-benzamidopurin-9-yl base sets it apart.
Propriétés
Formule moléculaire |
C31H25N5O7 |
|---|---|
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
[5-(6-benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C31H25N5O7/c37-16-22-24(42-30(39)20-12-6-2-7-13-20)25(43-31(40)21-14-8-3-9-15-21)29(41-22)36-18-34-23-26(32-17-33-27(23)36)35-28(38)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,29,37H,16H2,(H,32,33,35,38) |
Clé InChI |
PDOVRTQXHVPGAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)
![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)





![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)
![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)
![2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide](/img/structure/B12073684.png)




